
Azobenzene, 3-methoxy-4'-dimethylamino-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azobenzene, 3-methoxy-4’-dimethylamino-5-nitro- is a derivative of azobenzene, a class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond (azo group) connecting two phenyl rings. Azobenzenes are well-known for their photoisomerization properties, which allow them to switch between trans and cis forms upon exposure to light. This unique property makes them valuable in various applications, including dyes, molecular switches, and advanced materials.
Preparation Methods
The synthesis of azobenzene derivatives typically involves the azo coupling reaction, where a diazonium salt reacts with an activated aromatic compound. For Azobenzene, 3-methoxy-4’-dimethylamino-5-nitro-, the synthesis can be achieved through the following steps:
Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salt is then coupled with an activated aromatic compound, such as a phenol or aniline derivative, under basic conditions to form the azo compound.
Industrial production methods often involve large-scale diazotization and coupling reactions, with careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Azobenzene, 3-methoxy-4’-dimethylamino-5-nitro- undergoes various chemical reactions, including:
Photoisomerization: The compound can switch between trans and cis forms upon exposure to light, a property that is exploited in molecular switches and light-responsive materials.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy and dimethylamino groups can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common reagents and conditions used in these reactions include light sources for photoisomerization, hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions .
Scientific Research Applications
Azobenzene, 3-methoxy-4’-dimethylamino-5-nitro- has a wide range of scientific research applications:
Chemistry: Used as a molecular switch in the development of smart materials and responsive surfaces.
Biology: Employed in the study of light-induced biological processes and as a tool for controlling biological systems with light.
Medicine: Investigated for its potential in photopharmacology, where light is used to activate or deactivate drugs in a controlled manner.
Industry: Utilized in the production of dyes, pigments, and light-responsive coatings
Mechanism of Action
The primary mechanism by which Azobenzene, 3-methoxy-4’-dimethylamino-5-nitro- exerts its effects is through photoisomerization. Upon exposure to light, the compound switches from the trans to the cis form, resulting in a significant change in its molecular geometry and electronic properties. This change can affect the compound’s interactions with other molecules, making it useful in applications such as molecular switches and light-controlled drug delivery systems .
Comparison with Similar Compounds
Azobenzene, 3-methoxy-4’-dimethylamino-5-nitro- can be compared with other azobenzene derivatives, such as:
Azobenzene: The parent compound, which lacks the methoxy, dimethylamino, and nitro substituents.
4-Hydroxyazobenzene: Contains a hydroxy group, which shifts the absorption maximum wavelength and alters its photochemical properties.
4-Nitroazobenzene: Contains a nitro group, which affects its electronic properties and reactivity.
The unique combination of methoxy, dimethylamino, and nitro groups in Azobenzene, 3-methoxy-4’-dimethylamino-5-nitro- provides distinct electronic and photochemical properties, making it particularly useful in specific applications .
Properties
CAS No. |
381672-19-1 |
|---|---|
Molecular Formula |
C15H16N4O3 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
4-[(3-methoxy-5-nitrophenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H16N4O3/c1-18(2)13-6-4-11(5-7-13)16-17-12-8-14(19(20)21)10-15(9-12)22-3/h4-10H,1-3H3 |
InChI Key |
BTSIFWXSKRSLQP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC(=CC(=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


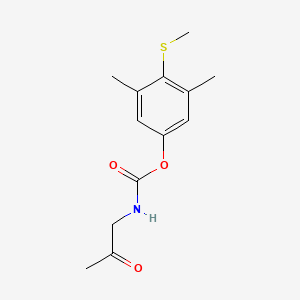
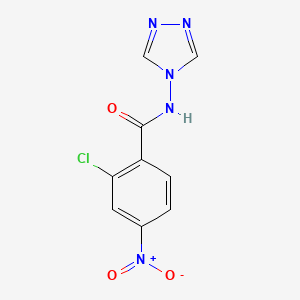
![(6E)-6-[(1-benzyl-2,5-dimethylpyrrol-3-yl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14162467.png)
![(2E)-N-(4-methoxybenzyl)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinecarbothioamide](/img/structure/B14162491.png)
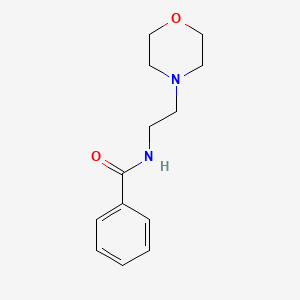


![methyl (3aR,6aS)-5-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B14162510.png)

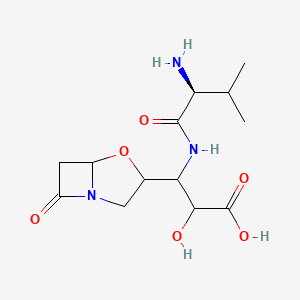
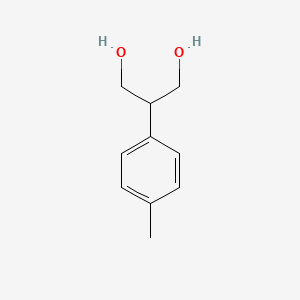
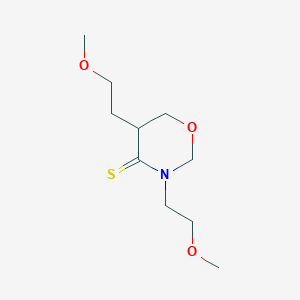
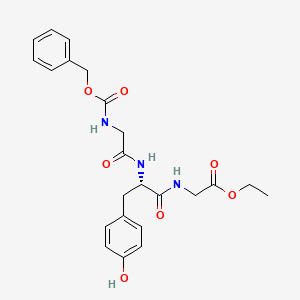
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl laurate](/img/structure/B14162558.png)
